5-Bromothiophene-2-carbohydrazide
Description
Overview of Thiophene-Based Compounds in Chemical and Biological Sciences
Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. derpharmachemica.com Its derivatives are integral to numerous pharmacologically active compounds and are recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govijpsjournal.com In fact, 26 drugs approved by the U.S. Food and Drug Administration (FDA) contain a thiophene nucleus. nih.gov The electronic properties of the thiophene ring, along with its ability to participate in non-covalent interactions, make it a valuable component in the design of organic electronic materials, sensors, and new therapeutic agents. rsc.org The versatility of thiophene allows it to be fused with other heterocyclic systems, often leading to enhanced biological activity. ijpsjournal.com
Thiophene and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govbohrium.com This wide range of activities has spurred extensive research into the synthesis and therapeutic potential of novel thiophene-based molecules. derpharmachemica.combohrium.com
Significance of Carbohydrazide (B1668358) Functionality in Heterocyclic Chemistry
The carbohydrazide functional group (-CONHNH2) is another key player in the field of medicinal chemistry. chemicalbook.com Compounds containing this moiety are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. chemicalbook.comchemicalbook.com The carbohydrazide group serves as a versatile building block for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which themselves are associated with a wide range of pharmacological effects. chemicalbook.commdpi.comtandfonline.com
The reactivity of the carbohydrazide group allows for the creation of Schiff bases and other derivatives, which have been extensively studied for their therapeutic potential. chemicalbook.comchemicalbook.com The standard method for synthesizing carbohydrazides involves the hydrazinolysis of corresponding carboxylic esters. chemicalbook.com
Research Landscape of 5-Bromothiophene-2-carbohydrazide and its Derivatives
The combination of the thiophene ring and the carbohydrazide functional group in this compound creates a molecule with significant potential for further chemical modification and biological investigation. cymitquimica.comsmolecule.com Research has shown that this compound and its derivatives exhibit notable biological activities, particularly as antimicrobial and anticancer agents. smolecule.comicm.edu.pl
Scientists have synthesized and characterized various derivatives of this compound, including N'-benzylidene derivatives and 1,3,4-oxadiazole (B1194373) derivatives. icm.edu.plsemanticscholar.org These studies have consistently demonstrated that the resulting compounds possess moderate to good antimicrobial activity against a range of bacterial and fungal strains. icm.edu.plsemanticscholar.orggrafiati.com
For instance, a series of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives were synthesized and showed promising antimicrobial and antifungal activities. icm.edu.pl Similarly, 2,5-disubstituted 1,3,4-oxadiazoles derived from this compound also displayed significant antimicrobial properties. semanticscholar.org
Furthermore, research has explored the anticancer potential of derivatives of this compound. One study synthesized N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide and evaluated its antiproliferative activity against several human cancer cell lines. The compound showed potent activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. acs.org Another study on thiophene-linked 1,2,4-triazoles, synthesized from this compound, revealed potent anti-proliferative activity against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. mdpi.comwjpsronline.comnih.gov
Antimicrobial Activity of this compound Derivatives
| Derivative Class | Organisms Tested | Activity Level | Reference |
|---|---|---|---|
| N'-Benzylidene Derivatives | Bacteria and Fungi | Moderate to Good | icm.edu.plresearchgate.net |
| 2,5-disubstituted 1,3,4-oxadiazoles | Bacteria and Fungi | Moderate to Good | semanticscholar.org |
| 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Gram-positive and Gram-negative bacteria | Marked | mdpi.comwjpsronline.comnih.gov |
Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide | MCF-7 (Breast) | 9.32 ± 0.7 | acs.org |
| N′-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide | HeLa (Cervical) | 7.18 ± 0.5 | acs.org |
| 5-(5-Bromothiophen-2-yl)-4-(substituted)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | HepG-2 (Liver) & MCF-7 (Breast) | < 25 | mdpi.comwjpsronline.comnih.gov |
Emerging Research Directions and Future Prospects for this compound
The established biological activities of this compound derivatives pave the way for further exploration. Future research is likely to focus on several key areas. The synthesis of new derivatives by modifying the carbohydrazide moiety or the thiophene ring could lead to compounds with enhanced potency and selectivity. ijpsjournal.com
Investigations into the mechanisms of action of these compounds are crucial for understanding their biological effects and for rational drug design. For example, molecular docking studies have suggested that some thiophene-based compounds may inhibit DNA gyrase in bacteria or cyclin-dependent kinase 2 (CDK2) in cancer cells. ijpsjournal.commdpi.comnih.gov
The versatility of the this compound scaffold also extends to materials science. The potential for these compounds to act as corrosion inhibitors or as components in novel polymers and electronic materials warrants further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXZACLPQYOIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366368 | |
| Record name | 5-bromothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-27-1 | |
| Record name | 5-bromothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98027-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Reactions of 5 Bromothiophene 2 Carbohydrazide
Precursor Synthesis and Derivatization Pathways
The journey to novel compounds based on 5-bromothiophene-2-carbohydrazide begins with its synthesis, typically from its carboxylic acid precursor, and branches into several derivatization pathways to yield triazoles, aminomethyl triazoles, and hydrazones.
Synthesis from 5-Bromothiophene-2-carboxylic Acid
The principal starting material for the synthesis of this compound is 5-bromothiophene-2-carboxylic acid. researchgate.netresearchgate.net This precursor is itself synthesized through methods such as the bromination of thiophene-2-carboxylic acid. The transformation of the carboxylic acid to the carbohydrazide (B1668358) is a multi-step process that involves the initial conversion to an ester, followed by hydrazinolysis. researchgate.netnih.gov
Esterification of 5-bromothiophene-2-carboxylic acid is a key intermediate step. researchgate.netnih.gov A common method is the Fischer esterification, where the carboxylic acid is refluxed with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid. researchgate.netrsc.org For instance, reacting 5-bromothiophene-2-carboxylic acid with methanol and sulfuric acid at 65°C yields the corresponding methyl ester. researchgate.net Another approach involves the Steglich esterification, which is particularly useful for more complex alcohols like 2-ethylhexanol.
Alternatively, the synthesis of esters can be achieved by reacting the corresponding acid halide with an alcohol. youtube.com The carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl₂) or to an acid bromide using phosphorus tribromide (PBr₃). youtube.comresearchgate.net These highly reactive acyl halides readily react with alcohols to form esters. youtube.com
Table 1: Esterification of 5-Bromothiophene-2-carboxylic Acid
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| 5-Bromothiophene-2-carboxylic acid | Methanol | Sulfuric acid | Methyl 5-bromothiophene-2-carboxylate | researchgate.netrsc.org |
| 5-Bromothiophene-2-carboxylic acid | Ethanol | Sulfuric acid | Ethyl 5-bromothiophene-2-carboxylate | researchgate.net |
The subsequent conversion of the ester to this compound is achieved through hydrazinolysis. researchgate.netnih.gov This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol, and heating the mixture. researchgate.netmdpi.comgoogle.comresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the desired carbohydrazide. researchgate.net For example, methyl 5-bromothiophene-2-carboxylate is reacted with hydrazine hydrate at 60°C to produce this compound. researchgate.net The yield of this reaction can often exceed 90%. google.comhhu.de
A direct conversion of 2-thiophenecarboxylic acid derivatives to their corresponding hydrazides has also been reported. This method involves the preparation of activated esters using reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCCI), followed by treatment with hydrazine. hhu.de
Reaction with Haloaryl Isothiocyanates for Triazole Formation
This compound is a key precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. nih.gov The synthesis begins with the reaction of the carbohydrazide with a haloaryl isothiocyanate in ethanol. This initial step forms an N-aryl-2-(5-bromothiophene-2-carbonyl)hydrazine-1-carbothioamide intermediate in nearly quantitative yields. nih.gov
Subsequent cyclization of this intermediate is achieved by heating it in an aqueous solution of sodium hydroxide (B78521) (typically 10%). This step leads to the formation of 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.gov This class of compounds is of interest for its potential biological activities. nih.govnih.govmdpi.com
Reaction with Secondary Amines and Formaldehyde (B43269) for Aminomethyl Triazole Derivatives
The 1,2,4-triazole-3-thiones synthesized in the previous step can be further functionalized to produce aminomethyl triazole derivatives, also known as N-Mannich bases. nih.gov This reaction involves treating the triazole-3-thione with a secondary amine (such as piperidine, morpholine, or thiomorpholine) and an aqueous solution of formaldehyde in a solvent like ethanol. nih.govnih.gov The reaction yields the corresponding 2-aminomethyl-4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones in good yields. nih.gov
Condensation with Carbonyl Compounds for Hydrazone Derivatives (Schiff Bases)
One of the most common reactions of this compound is its condensation with various carbonyl compounds (aldehydes and ketones) to form hydrazone derivatives, which are a class of Schiff bases. researchgate.netmdpi.com This reaction is typically carried out by refluxing the carbohydrazide and the carbonyl compound in a solvent like methanol, often with a catalytic amount of acid to facilitate the reaction. researchgate.netresearchgate.net
The resulting N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives are formed through the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netuchile.cl These hydrazones are often crystalline solids and can be purified by recrystallization. researchgate.netmdpi.com
Table 2: Synthesis of Hydrazone Derivatives from this compound
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Solvent | Product Type | Reference |
|---|---|---|---|---|
| This compound | Substituted Benzaldehydes | Methanol | N'-Benzylidene-5-bromothiophene-2-carbohydrazides | researchgate.net |
| This compound | Various Aldehydes | Ethanol | Hydrazones | mdpi.com |
Cyclization Reactions to Form Fused Heterocycles (e.g., 1,2,4-Triazoles, 1,3,4-Oxadiazoles, Thiazolidinones)
The hydrazide functional group in this compound is a key precursor for the synthesis of various five-membered aromatic heterocycles. Through cyclization reactions, this compound can be readily converted into 1,2,4-triazoles, 1,3,4-oxadiazoles, and thiazolidinones, which are significant scaffolds in medicinal chemistry. nih.gov
1,2,4-Triazoles: The synthesis of 1,2,4-triazole derivatives often begins with the reaction of this compound with isothiocyanates. This initial step yields N-aryl-2-(5-bromothiophene-2-carbonyl)hydrazine-1-carbothioamides. Subsequent intramolecular cyclization, typically promoted by heating in an aqueous basic solution such as sodium hydroxide, leads to the formation of the corresponding 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.gov This alkaline-mediated cyclization is a common and effective method for constructing the 1,2,4-triazolethione ring system. nih.gov Alternative methods for synthesizing 1,2,4-triazoles can involve visible light-induced [3+2] cyclization reactions or the use of various oxidizing agents. rsc.orgresearchgate.net
1,3,4-Oxadiazoles: Several synthetic routes are available for the preparation of 1,3,4-oxadiazoles from this compound. A prevalent method involves the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of the carbohydrazide with aldehydes. jchemrev.comorganic-chemistry.org Another common strategy is the dehydrative cyclization of 1,2-diacylhydrazines, which can be formed from the reaction of the carbohydrazide with acid chlorides or carboxylic acids. researchgate.net Various reagents can effect this cyclization, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. researchgate.netnih.gov A one-pot synthesis can also be achieved by reacting the carbohydrazide with an acid chloride in a suitable solvent under microwave irradiation, which offers a fast and efficient route to 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.com
Thiazolidinones: The synthesis of thiazolidinone-fused heterocycles can be achieved through multi-step sequences. While direct cyclization of this compound to form thiazolidinones is less common, the related 1,2,4-triazole derivatives can serve as intermediates. For instance, 4-substituted-3-((thiazol-2-yl)amino)-1H-1,2,4-triazole-5(4H)-thiones can be synthesized and subsequently cyclized to form fused thiazolidinone systems. nih.gov
Advanced Synthetic Strategies
Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocyclic compounds. For this compound, palladium-catalyzed cross-coupling reactions and multi-component reactions represent advanced strategies for creating diverse and complex molecular structures.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the thiophene (B33073) ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions. nih.govrsc.org These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki cross-coupling reaction is a versatile and widely used method for forming biaryl linkages. researchgate.net In the context of this compound derivatives, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the thiophene ring. nih.gov
The esterified derivative of this compound, such as a pentyl or phenethyl ester, can be coupled with a range of arylboronic acids. nih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. nih.gov This methodology has been successfully employed to synthesize a series of 5-arylthiophene-2-carboxylate derivatives with moderate to good yields. nih.gov The choice of catalyst, base, and solvent can be optimized to achieve high efficiency. nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Phenethyl 5-phenylthiophene-2-carboxylate | 78 |
| 2 | 4-Methylphenylboronic acid | Phenethyl 5-(p-tolyl)thiophene-2-carboxylate | 82 |
| 3 | 4-Methoxyphenylboronic acid | Phenethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 85 |
| 4 | 4-Chlorophenylboronic acid | Phenethyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 75 |
| 5 | 4-Nitrophenylboronic acid | Phenethyl 5-(4-nitrophenyl)thiophene-2-carboxylate | 72 |
| 6 | Naphthalene-2-boronic acid | Phenethyl 5-(naphthalen-2-yl)thiophene-2-carboxylate | 80 |
Table 1: Examples of Suzuki Cross-Coupling Reactions of Phenethyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids. nih.gov
Multi-component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov While specific examples of five-component reactions directly involving this compound are not extensively documented, the hydrazide functionality is a common component in well-established MCRs like the Ugi and Biginelli reactions. nih.govrug.nl The potential exists to design novel MCRs that utilize this compound to rapidly generate libraries of complex thiophene-containing molecules.
Mechanistic Studies of Key Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following section details the mechanistic pathway of a key reaction relevant to the derivatization of this compound.
Mechanistic Pathway of Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is particularly useful for sterically hindered substrates. organic-chemistry.orgwikipedia.org This reaction is often employed to convert 5-bromothiophene-2-carboxylic acid, the precursor to the carbohydrazide, into its corresponding esters prior to further transformations like Suzuki coupling. nih.gov The reaction utilizes a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgwikipedia.orgfiveable.me
The mechanism proceeds as follows:
Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgfiveable.me
Role of DMAP: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea intermediate. organic-chemistry.org This forms a reactive acylpyridinium species, which is often referred to as an "active ester". organic-chemistry.orgfiveable.me
Nucleophilic Attack by the Alcohol: The alcohol then undergoes nucleophilic attack on the acylpyridinium intermediate.
Ester Formation and Byproduct Generation: This attack leads to the formation of the desired ester and regenerates the DMAP catalyst. The carbodiimide is converted into a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in the reaction solvent and can be removed by filtration. wikipedia.org
A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which is unreactive towards the alcohol. DMAP plays a crucial role in suppressing this side reaction by rapidly converting the O-acylisourea to the more reactive acylpyridinium intermediate. wikipedia.org
Mechanistic Pathway of Suzuki Cross-Coupling
While this compound itself is primarily used in condensation reactions, its close structural analogs, such as 5-bromothiophene-2-carboxylic acid and 5-bromothiophene-2-sulfonamide, are frequently employed in palladium-catalyzed Suzuki cross-coupling reactions. nih.govresearchgate.net This reaction is a powerful tool for forming carbon-carbon bonds. The mechanistic pathway for the Suzuki coupling of a 5-bromothiophene derivative follows a well-understood catalytic cycle involving a palladium catalyst.
The generally accepted mechanism consists of three primary steps:
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The 5-bromothiophene derivative undergoes oxidative addition to the palladium center. This involves the insertion of palladium into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex. nih.gov
Transmetalation : The next step is transmetalation. An activated boronic acid (typically as a boronate complex formed by reaction with a base) transfers its organic group to the Pd(II) complex. The bromide ion is displaced by the organic group from the boronic acid, forming a new diorganopalladium(II) intermediate. nih.gov
Reductive Elimination : The final step is reductive elimination. The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. nih.gov
The table below summarizes the conditions used for the Suzuki cross-coupling of a related thiophene compound, demonstrating the versatility of this reaction.
| Reactant 1 | Reactant 2 (Aryl Boronic Acid) | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 5-bromothiophene-2-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | nih.govsciencegate.app |
| 5-bromothiophene-2-carboxylic acid | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | nih.govsciencegate.app |
| 5-bromothiophene-2-sulfonamide | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | researchgate.net |
| 5-bromothiophene-2-sulfonamide | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | researchgate.net |
Mechanism of Action in Biological Systems (if applicable to synthesis or reactivity)
Based on available scientific literature, a direct mechanistic link between the biological activity of this compound derivatives and their synthesis or chemical reactivity is not explicitly detailed. While numerous derivatives have been synthesized and evaluated for a range of biological activities, such as antimicrobial or spasmolytic effects, the design of these syntheses is typically guided by established structure-activity relationships rather than the biological mechanism influencing the chemical reaction pathway itself. researchgate.netnih.gov For instance, the synthesis of Schiff bases or bi-aryl compounds via Suzuki coupling is a standard synthetic strategy to explore new chemical space, and the mechanism of these reactions is independent of the ultimate biological target.
Spectroscopic and Structural Characterization of 5 Bromothiophene 2 Carbohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei. For 5-Bromothiophene-2-carbohydrazide and its derivatives, both ¹H and ¹³C NMR spectroscopy are employed to map out the proton and carbon frameworks of the molecules.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In derivatives of this compound, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the thiophene (B33073) and phenyl rings.
For instance, in a series of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives, the protons of the thiophene ring typically appear as doublets in the aromatic region of the spectrum. researchgate.net The proton of the -N=CH group is observed as a singlet, and the amide proton (-NH) also presents as a singlet, often at a downfield chemical shift. researchgate.net The aromatic protons of the benzylidene moiety exhibit complex multiplicity depending on the substitution pattern. researchgate.net
A specific example, 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, showcases a broad singlet for the hydrazide NH proton at a significantly downfield shift of δ 13.72 ppm, while the NH proton of the isatin (B1672199) ring appears at δ 11.31 ppm. mdpi.com The aromatic protons of this derivative show a complex pattern of multiplets in the range of δ 6.91-7.59 ppm. mdpi.com
Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Thiophene-H (δ ppm) | -N=CH (δ ppm) | Ar-H (δ ppm) | -NH (δ ppm) | Reference |
| N'-benzylidene-5-bromothiophene-2-carbohydrazide | DMSO-d6 | 7.035 (d), 7.82-7.83 (d) | 8.416 (s) | 7.348 (d), 7.816 (d) | 11.954 (s) | researchgate.net |
| 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | DMSO-d6 | - | - | 6.91–6.96 (m), 7.06–7.11 (m), 7.35–7.44 (m), 7.59 (t) | 11.31 (s), 13.72 (bs) | mdpi.com |
d = doublet, s = singlet, m = multiplet, t = triplet, bs = broad singlet
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their electronic environment.
In the ¹³C NMR spectrum of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, the carbonyl carbon of the hydrazide group is observed at δ 153.6 ppm, while the carbonyl carbon of the isatin ring appears at δ 163.4 ppm. mdpi.com The carbon atoms of the aromatic rings resonate in the typical downfield region. mdpi.com For the related compound 5-(3-bromo-4-fluorobenzylidene) pyrimidine-2,4,6(1H,3H,5H)-trione, the carbon signals are observed in the range of δ 109.5-170.2 ppm. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound Derivatives
| Functional Group | Chemical Shift Range (δ ppm) | Reference |
| Carbonyl (C=O) | 153.6 - 190.95 | mdpi.comresearchgate.net |
| Aromatic/Thiophene (C) | 108.76 - 161.4 | mdpi.comresearchgate.net |
| Aliphatic (CH) | 45.19 - 82.84 | researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of this compound and its derivatives exhibit characteristic absorption bands corresponding to the various functional groups.
Key vibrational frequencies observed include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the C=N stretching of the imine group in Schiff base derivatives. For instance, in N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives, characteristic bands are observed for N-H, C=O, and C=N vibrations. researchgate.net In the case of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, the N-H stretch is seen at 3233 cm⁻¹, with two distinct C=O stretches at 1722 cm⁻¹ and 1680 cm⁻¹, and a C=N stretch at 1620 cm⁻¹. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives
| Functional Group | Absorption Frequency (cm⁻¹) | Reference |
| N-H (stretching) | 3221 - 3444 | researchgate.net |
| C=O (stretching) | 1620 - 1722 | mdpi.comresearchgate.net |
| C=N (stretching) | 1620 | mdpi.com |
| Aromatic C-H (stretching) | 3115 | researchgate.net |
| C=C (stretching) | 1523 - 1593 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
For derivatives of this compound, the mass spectrum typically shows the molecular ion peak (M+), which confirms the molecular weight of the synthesized compound. researchgate.net The presence of bromine is often indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, HRMS data showed the m/z values for the two bromine isotopes (⁷⁹Br and ⁸¹Br) as 333.9841 and 335.9813, which are in close agreement with the calculated values of 333.9827 and 335.9807, respectively, confirming the molecular formula C₁₃H₈BrN₃O₃. mdpi.com
Single-Crystal X-ray Diffraction (XRD) Analysis
Crystal Structure Determination and Analysis
While the specific crystal structure of the parent this compound is not extensively detailed in the reviewed literature, comprehensive crystallographic studies have been performed on its close derivatives, providing a strong basis for understanding its structural properties. For instance, the analysis of various thiophene-carbohydrazide derivatives reveals common crystallographic features.
Typically, these compounds crystallize in the monoclinic system. For example, the derivative (E)-N′-(pyridin-4-ylmethylidene)thiophene-2-carbohydrazide crystallizes in the P21/n space group. echemi.com X-ray diffraction studies on a series of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives were instrumental in the unequivocal determination of the imine double bond stereochemistry, confirming the E configuration. fishersci.caresearchgate.net The unit cell of these derivatives often contains multiple molecules, with their arrangement dictated by a network of intermolecular forces. In some cases, disorder in the thiophene ring, where it can be modeled in a "flip" conformation with a nearly 180° rotation, is a noted structural feature.
Molecular Conformation and Intermolecular Interactions
The crystal packing is stabilized by a variety of intermolecular interactions, which are crucial in defining the final supramolecular architecture. These interactions include strong classical hydrogen bonds, weaker C—H···X contacts, and specific non-covalent bonds like chalcogen bonds.
Hydrogen bonds are the predominant organizing force in the crystal structures of thiophene-carbohydrazide derivatives. The hydrazide moiety provides both hydrogen bond donors (N-H groups) and acceptors (C=O group), leading to robust and predictable patterns.
N—H···O Bonds: In many derivatives, classical N—H···O hydrogen bonds involving the amide group are responsible for forming primary structural motifs. These interactions can link molecules into inversion dimers or one-dimensional chains. echemi.com For example, in one case, amide N—H···O hydrogen bonds generate C(4) chains that propagate along a crystallographic axis.
N—H···N Bonds: When a nitrogen-containing heterocycle like pyridine (B92270) is part of the derivative, N—H···N hydrogen bonds are commonly observed. These interactions also lead to the formation of infinite chains, with graph-set motifs such as C(6) or C(7) being identified.
These hydrogen-bonding networks create a highly ordered and stable crystal lattice. echemi.com
A more subtle but significant interaction observed in these structures is the chalcogen bond. This non-covalent interaction involves the sulfur atom of the thiophene ring acting as an electrophilic region (a σ-hole) that interacts with a nucleophile. echemi.com
In the crystal structure of (E)-N′-(pyridin-4-ylmethylidene)thiophene-2-carbohydrazide, a distinct intramolecular chalcogen bond is present between the thiophene sulfur atom (S1) and the imine nitrogen atom (N2). echemi.com This S···N interaction plays a key role in defining and stabilizing the planar conformation of the molecule. Theoretical studies on thiophene derivatives confirm that such interactions arise from n→σ* orbital delocalization, where a lone pair (n) from a donor atom interacts with the anti-bonding orbital (σ*) of the S-C bond. The strength of chalcogen bonds can be comparable to conventional hydrogen bonds and is a critical factor in conformational control.
Supramolecular Architectures and Self-Assembly
The interplay of the intermolecular forces described above dictates the self-assembly of this compound derivatives into complex supramolecular architectures. The process of molecular recognition, driven primarily by hydrogen bonding, directs the formation of well-defined patterns in the solid state.
The initial formation of hydrogen-bonded dimers or chains serves as the primary structural motif. echemi.com For instance, N—H···O hydrogen bonds can create inversion dimers, which are then further organized into larger assemblies. echemi.com These primary motifs can then be linked through weaker interactions, such as C—H···N contacts or π–π stacking, to build up a three-dimensional structure. echemi.com In some derivatives, these interactions result in a layered supramolecular structure, where strongly bonded sheets or layers are stacked upon one another. echemi.com The resulting architecture is a hierarchical assembly where strong, directional hydrogen bonds create the primary structure, which is then packed efficiently through a combination of other weaker forces.
Elemental Analysis
Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound and its derivatives, this analysis provides verification of their composition.
The theoretical elemental composition of the parent compound, this compound, can be calculated from its molecular formula, C₅H₅BrN₂OS. echemi.com
Table 1: Calculated Elemental Analysis for this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 60.05 | 27.16% |
| Hydrogen | H | 1.008 | 5.04 | 2.28% |
| Bromine | Br | 79.90 | 79.90 | 36.14% |
| Nitrogen | N | 14.01 | 28.02 | 12.68% |
| Oxygen | O | 16.00 | 16.00 | 7.24% |
| Sulfur | S | 32.07 | 32.07 | 14.51% |
| Total | | | 221.08 | 100.00% |
Data calculated based on the molecular formula C₅H₅BrN₂OS.
Furthermore, studies on derivatives such as N'-Benzylidene-5-bromothiophene-2-carbohydrazides report the calculated elemental analysis, which serves as a benchmark for confirming the successful synthesis of these more complex structures.
Table 2: Calculated Elemental Analysis for a Representative Derivative: N'-(4-methoxybenzylidene)-5-bromothiophene-2-carbohydrazide
| Element | Symbol | Percentage (%) |
|---|---|---|
| Carbon | C | 47.05% |
| Hydrogen | H | 3.27% |
Data from the calculated values for C₁₃H₁₁BrN₂O₂S.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for studying the intricacies of chemical compounds. For derivatives of 5-Bromothiophene-2-carbohydrazide, DFT calculations have been instrumental in understanding their reaction mechanisms, structural features, stability, and reactivity.
Analysis of Reaction Mechanisms
DFT calculations have been pivotal in analyzing the reaction mechanisms involving derivatives of 5-bromothiophene-2-carboxylic acid, the precursor to this compound. For instance, studies on the Suzuki cross-coupling reaction, a key method for synthesizing various derivatives, have benefited from DFT analysis. researchgate.netnih.gov These theoretical calculations help in understanding the energetics of the reaction pathway, identifying transition states, and rationalizing the formation of specific products. Research has shown that reactions involving electrophilic carbenes with related thioketones proceed via a stepwise mechanism involving a transient thiocarbonyl ylide intermediate. nih.gov In contrast, reactions with nucleophilic carbenes tend to occur through a single-step [2+1] cycloaddition. nih.gov This level of mechanistic detail is crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds.
Structural and Electronic Characteristics
The structural and electronic properties of this compound derivatives have been thoroughly investigated using DFT. researchgate.netsmolecule.com These calculations provide optimized molecular geometries, including bond lengths and angles, which are often in good agreement with experimental data where available. nih.gov
Key electronic properties that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally indicates higher reactivity. For a series of synthesized thiophene (B33073) derivatives, DFT calculations revealed that compounds 10c and 5c were the most reactive, while 10a was the most stable. researchgate.netnih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov The MEP analysis helps in understanding intermolecular interactions and the reactivity of different parts of the molecule.
Structure Stability and Reactivity
DFT calculations are employed to assess the stability and reactivity of this compound derivatives through various reactivity descriptors. researchgate.netsmolecule.com These descriptors, derived from the HOMO and LUMO energies, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
For example, a detailed analysis of frontier molecular orbitals and their associated reactivity descriptors for a series of thiophene-based compounds identified the most reactive and most stable molecules within the series. researchgate.netnih.govnih.gov This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to correlate a molecule's chemical structure with its biological activity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Stability |
| 10a | - | - | - | Most Stable |
| 10c | - | - | - | Most Reactive |
| 5c | - | - | - | Most Reactive |
Table 1: DFT-Calculated Reactivity of Thiophene Derivatives researchgate.netnih.gov
Potential Energy Surface Scan Analysis
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule ligand and a protein target.
Target Protein Affinity (e.g., DNA Gyrase, Cyclin-Dependent Kinase 2 (CDK2))
Derivatives of this compound have been investigated for their potential to inhibit various protein targets implicated in disease.
DNA Gyrase:
DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, making it an attractive target for antibacterial agents. nih.govnih.gov Molecular docking studies have been performed to evaluate the binding affinity of this compound derivatives to the active site of DNA gyrase. nih.gov In one study, a series of synthesized thiophene derivatives were docked into the ATP-binding site of Staphylococcus aureus DNA gyrase. The results indicated that these compounds could form hydrogen bonds and other interactions with key amino acid residues in the binding pocket, suggesting their potential as DNA gyrase inhibitors. nih.gov For instance, a potent synthesized compound, 4F , exhibited a strong binding energy of -7.38549 KCal/mole, forming hydrogen bonds with Lys550 and Arg612 residues. nih.gov
| Compound | Binding Energy (Kcal/mol) | Interacting Residues |
| Ciprofloxacin (Reference) | -5.61799 | Lys550, Arg612, Gly613 |
| 4F | -7.38549 | Lys550, Arg612, Tyr548 |
Table 2: Molecular Docking Results against DNA Gyrase nih.gov
Cyclin-Dependent Kinase 2 (CDK2):
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is often associated with cancer. nih.govnih.govdrugbank.com Therefore, CDK2 is a significant target for the development of anticancer drugs. Molecular docking studies have been employed to assess the potential of various heterocyclic compounds, including those with structural similarities to this compound, as CDK2 inhibitors. nih.govnih.gov These studies aim to predict how the compounds bind to the ATP-binding pocket of CDK2 and to identify key interactions that contribute to their inhibitory activity. While specific docking studies on this compound against CDK2 were not found in the search results, the general approach involves comparing the binding modes and energies of the test compounds with those of known CDK2 inhibitors like Roscovitine. nih.govnih.gov
Binding Mode Analysis
Molecular docking studies are instrumental in elucidating the potential binding modes of a ligand within the active site of a protein. For derivatives of this compound, such as N'-benzylidene-5-bromothiophene-2-carbohydrazide, computational analyses have revealed key interactions that likely contribute to their biological activity. researchgate.net These studies often show the thiophene ring and the carbohydrazide (B1668358) moiety playing crucial roles in forming hydrogen bonds and other non-covalent interactions with amino acid residues of target enzymes. mdpi.com
In a broader context, studies on related thiophene derivatives, like those of 2-ethylhexyl 5-bromothiophene-2-carboxylate, have identified that the thiophene core can engage in hydrophobic and π-stacking interactions within protein binding pockets. The specific nature of the binding is highly dependent on the substituents attached to the thiophene ring and the topology of the receptor site. The hydrazide group, in particular, is a key hydrogen-bonding domain, capable of acting as both a hydrogen bond donor and acceptor, which is a critical feature for strong ligand-protein interactions. mdpi.com
Hirshfeld Surface Analysis and PIXEL Energy Calculations for Molecular Dimers
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.net For thiophene derivatives, this analysis typically reveals a variety of close contacts that stabilize the crystal packing. These interactions include hydrogen bonds (N–H···O, C–H···O), halogen bonds (C–Br···H, C–Br···O), and π–π stacking interactions between the thiophene rings. nih.govresearchgate.net
PIXEL energy calculations complement the Hirshfeld analysis by quantifying the lattice energy of molecular dimers, breaking it down into coulombic, polarization, dispersion, and repulsion components. For thiophene dimers, dispersion forces are found to be the major source of attraction, although electrostatic interactions are highly dependent on the orientation and play a significant role in determining the preferred geometry (e.g., parallel-displaced or T-shaped). researchgate.netcanada.ca The interaction energies for thiophene dimers have been calculated to be in the range of -1.71 to -3.12 kcal/mol, indicating stable π-stacking and perpendicular arrangements. researchgate.net
Table 1: Predominant Intermolecular Contacts in Thiophene Derivatives from Hirshfeld Surface Analysis
| Contact Type | Typical Contribution | Description |
|---|---|---|
| H···H | High | Represents contacts between hydrogen atoms on adjacent molecules. |
| O···H/H···O | Moderate to High | Indicates the presence of conventional and non-conventional hydrogen bonds. |
| C···H/H···C | Moderate | Relates to weaker C-H···π interactions and van der Waals forces. |
| Br···H/H···Br | Variable | Highlights the role of the bromine substituent in halogen bonding. |
| C···C | Variable | Suggests the presence of π-π stacking interactions between aromatic rings. |
| S···H/H···S | Low to Moderate | Involves the sulfur heteroatom in weak intermolecular contacts. |
Note: The actual percentages can vary significantly depending on the specific crystalline arrangement of the molecule.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govrsc.org For thiophene-based compounds, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, such as antimicrobial and anticancer effects. nih.govmdpi.com These studies typically involve calculating a range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters.
For instance, 2D and 3D-QSAR studies on benzothiophene (B83047) derivatives have highlighted the importance of polar interactions, such as electrostatic and hydrogen-bonding properties, in determining their inhibitory activity against specific enzymes. nih.gov The development of a robust QSAR model for a series of this compound analogs would involve synthesizing a library of related compounds, evaluating their biological activity, and then using statistical methods to build a predictive model. The insights gained from such a model could guide the rational design of new derivatives with enhanced potency and selectivity. mdpi.comnih.gov
Key descriptors often found to be significant in QSAR models for heterocyclic compounds include:
Topological Polar Surface Area (TPSA): Relates to the compound's ability to permeate cell membranes.
LogP: A measure of lipophilicity, which influences absorption and distribution.
Electronic Descriptors (e.g., HOMO/LUMO energies): Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Pharmacokinetics and Pharmacodynamics (Computational Prediction)
Computational tools are widely used to predict the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME), as well as their drug-likeness.
Drug-likeness is a qualitative concept used to assess whether a compound has properties consistent with those of known drugs. A common method for this assessment is the application of Lipinski's Rule of Five. For a compound to be considered "drug-like," it should generally meet the following criteria:
Molecular weight ≤ 500 Da
LogP ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
Computational predictions for derivatives of this compound often show compliance with these rules, suggesting they possess favorable drug-like characteristics. researchgate.net The bioavailability score, another computationally derived parameter, provides a more quantitative measure of a compound's potential to have good oral bioavailability. Thiophene carbohydrazide derivatives have been reported to have good predicted bioavailability scores.
Table 2: Predicted Physicochemical Properties and Drug-Likeness of a Representative Thiophene Carbohydrazide Derivative
| Property | Predicted Value | Lipinski's Rule |
|---|---|---|
| Molecular Weight | ~220 g/mol | Compliant (≤ 500) |
| LogP | ~1.5 - 2.5 | Compliant (≤ 5) |
| Hydrogen Bond Donors | 2 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Favorable for cell permeability |
Note: These are generalized values based on related structures and can vary with the specific derivative.
In silico ADME models predict how a drug candidate will behave in the body. For thiophene-based compounds, these predictions are crucial for early-stage drug development.
Absorption: Parameters such as human intestinal absorption (HIA) are predicted to be high for many thiophene carbohydrazide derivatives, indicating good potential for oral absorption.
Distribution: The volume of distribution (VD) and blood-brain barrier (BBB) penetration are also key factors. Thiophene derivatives often show moderate to high VD and variable BBB penetration depending on their specific structure and lipophilicity.
Metabolism: The thiophene ring can be susceptible to metabolism by cytochrome P450 enzymes. Computational models can predict the likelihood of a compound being a substrate or inhibitor of these enzymes, which is important for assessing potential drug-drug interactions.
Studies on similar heterocyclic structures often show favorable ADME profiles, suggesting that this compound and its derivatives are promising candidates for further investigation. researchgate.nettexilajournal.comnih.gov
Medicinal Chemistry and Biological Activity of 5 Bromothiophene 2 Carbohydrazide Derivatives
Antimicrobial Activities
Derivatives of 5-Bromothiophene-2-carbohydrazide have demonstrated a broad spectrum of antimicrobial activities, showing potential as both antibacterial and antifungal agents.
Antibacterial Activity
The antibacterial potential of this compound derivatives has been explored against a range of bacterial species.
Recent research has highlighted the efficacy of certain 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives against extensively drug-resistant (XDR) Salmonella Typhi. nih.govnih.gov In one study, a series of these analogs were synthesized and tested, with some showing promising in vitro antibacterial activity. nih.govnih.gov Notably, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate demonstrated significant action against XDR Salmonella Typhi. nih.govnih.gov
Other studies on different classes of carbohydrazide (B1668358) derivatives have shown varied activity against Gram-positive and Gram-negative bacteria. For instance, a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs exhibited good activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, but most had limited effectiveness against Gram-negative strains such as Pseudomonas aeruginosa and E. coli. nih.gov
Schiff bases derived from this compound have also been synthesized and screened for their antimicrobial properties. These N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives displayed moderate to good antimicrobial activity. researchgate.net
The potency of antibacterial agents is often quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. For the 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives tested against XDR Salmonella Typhi, compound 4F (2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate) was particularly noteworthy. nih.gov It exhibited an MIC of 3.125 mg/mL and an MBC of 6.25 mg/mL. nih.gov The study also noted that the zone of inhibition increased with higher concentrations of the synthesized compounds, with compound 4F showing the largest zone of inhibition at 25 mm at a concentration of 50 mg/mL. nih.gov
| Compound | MIC (mg/mL) vs. XDR S. Typhi | MBC (mg/mL) vs. XDR S. Typhi |
| 4F (2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate) | 3.125 | 6.25 |
Table 1: MIC and MBC values of a selected 5-Bromothiophene-2-carboxylate derivative against XDR Salmonella Typhi. nih.gov
One of the proposed mechanisms for the antibacterial action of some carbohydrazide derivatives is the inhibition of DNA gyrase. nih.govnih.govresearchgate.net DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial drugs. nih.gov Studies on N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs revealed that some compounds in this series strongly inhibited Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase. nih.govresearchgate.net For example, compound 3k from this series showed potent inhibitory activity with IC50 values of 0.15 µg/mL and 0.25 µg/mL against S. aureus DNA gyrase and B. subtilis DNA gyrase, respectively. nih.govresearchgate.net The correlation between the MIC values and the IC50 values suggested that the inhibition of DNA gyrase was responsible for the observed bacterial growth inhibition. nih.gov Molecular docking studies have been employed to understand the binding interactions of these inhibitors with the enzyme's active site. nih.gov
Antifungal Activity
In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. Schiff bases of N'-benzylidene-5-bromothiophene-2-carbohydrazide, for instance, have demonstrated moderate to good antifungal activity. researchgate.net The development of new antifungal agents is crucial due to the rise of fungal infections and the emergence of resistance to existing therapies. nih.gov
Anticancer and Anti-proliferative Activities
The quest for novel anticancer agents has led researchers to explore various heterocyclic compounds, including derivatives of this compound. Several studies have reported on the anticancer and anti-proliferative effects of these and related compounds.
For example, a study on thiophene-2,5-dicarbohydrazide (B7745189) derivatives, which share a similar structural motif, investigated their inhibitory effects on the MCF-7 breast cancer cell line. researchgate.net The results indicated that some of these synthesized compounds exhibited anticancer activity. researchgate.net
Another area of investigation involves the anti-proliferative activity of indole (B1671886) derivatives, some of which incorporate a bromo-substituent. A study on a 5-bromo-indole derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, showed significant anti-proliferative effects against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. nih.govnih.gov The IC50 values were determined to be 5.6 µg/mL for HUVECs and 14.4 µg/mL for A549 cells. nih.govnih.gov Similarly, a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also demonstrated anti-proliferative activity against HUVECs and A549 lung cancer cells with IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively. waocp.org
| Compound | Cell Line | IC50 |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | 5.6 µg/mL |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC | 76.3 µg/mL |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung Cancer) | 45.5 µg/mL |
Table 2: Anti-proliferative activity of selected bromo-indole derivatives. nih.govnih.govwaocp.org
Activity against Cancer Cell Lines
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various human cancer cell lines. These compounds have shown promise in inhibiting the proliferation of liver (HepG-2), breast (MCF-7), cervical (HeLa), colon (Caco-2), and pancreatic (PANC-1) cancer cells. 163.47.215nih.govnih.gov
Research has demonstrated that the anticancer activity of these derivatives is often comparable to or even exceeds that of standard chemotherapeutic drugs like 5-fluorouracil (B62378) and doxorubicin. 163.47.215nih.gov For instance, certain pyrazolo[4,3-c]pyridine derivatives incorporating the 5-bromothiophene moiety exhibited significant activity against MCF-7 and HepG-2 cell lines. 163.47.215 Similarly, chalcone-thienopyrimidine derivatives have shown potent anticancer activities against both HepG-2 and MCF-7 cells. nih.gov
The following table summarizes the anticancer activity of selected this compound derivatives against various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-c]pyridine derivative | MCF-7 | 1.937 (µg/mL) | 163.47.215 |
| Pyrazolo[4,3-c]pyridine derivative | HepG-2 | 3.695 (µg/mL) | 163.47.215 |
| Chalcone-thienopyrimidine derivative | HepG-2 | Potent | nih.gov |
| Chalcone-thienopyrimidine derivative | MCF-7 | Potent | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative | MCF-7 | 1.7 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative | HePG-2 | 8.7 | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative | PACA-2 | 6.4 | nih.gov |
| Thiophene (B33073) derivative (TP 5) | HepG2 | Dose-dependent | nih.gov |
| Thiophene derivative (TP 5) | SMMC-7721 | Dose-dependent | nih.gov |
Mechanisms of Anti-proliferative Action
A key mechanism underlying the anticancer effects of some this compound derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, these compounds can halt the cell cycle progression, thereby preventing cancer cell proliferation. nih.gov
Molecular dynamics simulations have provided insights into the structural basis of CDK2 inhibition. nih.gov For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] 163.47.215nih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives have been identified as potent CDK2 inhibitors, leading to apoptosis in cancer cells. nih.gov The pyrazolopyrimidine scaffold is considered a bioisostere of adenine (B156593) and effectively interacts with the ATP-binding site of the kinase. nih.gov
Beyond CDK2 inhibition, other mechanisms contribute to the anti-proliferative action of these derivatives. Studies on chalcone-thienopyrimidine derivatives have shown that they can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax, caspase-3, and caspase-9. nih.gov Furthermore, some thiophene derivatives have been found to elevate reactive oxygen species (ROS) levels and disrupt the mitochondrial membrane potential in cancer cells, leading to cell death. nih.gov
Other Reported Biological Activities
In addition to their anticancer properties, derivatives of this compound exhibit a wide array of other pharmacological activities.
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of these compounds. mdpi.comnih.govnih.govmdpi.com For instance, 3-aminothiophene-2-acylhydrazone derivatives have demonstrated potent analgesic and anti-inflammatory effects in both acute and chronic inflammation models. nih.gov The anti-inflammatory action of some derivatives is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.com
Antiviral Activity: The thiophene nucleus is a constituent of various antiviral agents. researchgate.netnih.gov Novel thiophene thioglycosides substituted with a benzothiazole (B30560) moiety have shown antiviral activity against viruses such as HSV-1, CBV4, and HCVcc. nih.gov
Antitubercular Activity: Schiff bases derived from this compound have been investigated for their antitubercular properties. researchgate.net
Analgesic Activity: The analgesic effects of this compound derivatives have been documented, often in conjunction with their anti-inflammatory properties. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies have revealed key structural features that influence their potency and selectivity.
For instance, in a series of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives, the nature and position of substituents on the benzylidene ring were found to significantly impact their antimicrobial activity. researchgate.net Similarly, for thiophene-based derivatives synthesized via the Suzuki cross-coupling reaction, the nature of the arylboronic acid used in the coupling reaction played a critical role in their spasmolytic activity. nih.gov
SAR analyses of isatin-containing derivatives have indicated that the hydrazide moiety acts as a hydrogen bonding domain, which is essential for interaction with amino acid residues and contributes to their anti-inflammatory potential. mdpi.com In the case of benzoquinoline derivatives, the presence of a positively charged nitrogen atom and the nature of substituents on the benzoyl moiety were identified as major factors influencing their anticancer activity. mdpi.com
The following table highlights key SAR findings for different classes of this compound derivatives.
| Compound Class | Key SAR Findings | Reference |
| N'-benzylidene-5-bromothiophene-2-carbohydrazides | Substituents on the benzylidene ring influence antimicrobial activity. | researchgate.net |
| Thiophene-based derivatives from Suzuki coupling | The nature of the arylboronic acid affects spasmolytic activity. | nih.gov |
| Isatin-containing derivatives | The hydrazide moiety is crucial for anti-inflammatory activity. | mdpi.com |
| Benzoquinoline derivatives | A positively charged nitrogen and specific benzoyl substituents enhance anticancer activity. | mdpi.com |
Material Science Applications of 5 Bromothiophene 2 Carbohydrazide
Coordination Chemistry and Metal Complexes
The presence of nitrogen and oxygen donor atoms in the carbohydrazide (B1668358) moiety, along with the sulfur atom in the thiophene (B33073) ring, allows 5-Bromothiophene-2-carbohydrazide to act as a versatile ligand in coordination chemistry. It can coordinate with a variety of transition metal ions to form stable metal complexes.
Ligand Synthesis and Complex Formation
This compound serves as a foundational ligand, which can be readily modified to create Schiff bases or other derivatives with enhanced coordination capabilities. The synthesis of such ligands often involves the condensation of the carbohydrazide with various aldehydes or ketones. These Schiff base ligands, possessing multiple donor sites (N, O, S), can then form stable complexes with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net
The coordination typically occurs through the imine nitrogen and the enolic oxygen of the hydrazone fragment, and sometimes involves the thiophenic sulfur, leading to the formation of five or six-membered chelate rings. rsc.org This chelation enhances the stability of the resulting metal complexes. The general reactivity of thiophenes with transition metals can lead to coordination in various modes, although their coordinating ability is generally considered weak on their own. bldpharm.com However, the hydrazide functional group significantly enhances this capability. The formation of these complexes is confirmed through various spectroscopic techniques, such as IR and NMR, and analytical methods. researchgate.netmdpi.com
Table 1: Potential Metal Complexes and Coordination
| Metal Ion | Potential Coordination Sites | Resulting Complex Type |
| Cu(II) | Imine Nitrogen, Enolic Oxygen | Square Planar or Distorted Octahedral |
| Ni(II) | Imine Nitrogen, Enolic Oxygen, Thiophenic Sulfur | Octahedral or Square Planar |
| Co(II) | Imine Nitrogen, Enolic Oxygen | Tetrahedral or Octahedral |
| Zn(II) | Imine Nitrogen, Enolic Oxygen | Tetrahedral |
Catalytic Applications
Metal complexes derived from thiophene-hydrazide ligands are recognized for their potential in catalysis. nih.gov The redox-active nature of transition metal centers, such as Cu(II) and Co(II), makes these complexes suitable for catalyzing a range of organic transformations, including oxidation and reduction reactions. nih.gov For instance, similar hydrazine-based metal complexes have been shown to be effective catalysts for the oxidation of alcohols to aldehydes and ketones. nih.gov While specific catalytic studies on complexes of this compound are not widely documented, the structural similarities to other catalytically active thiosemicarbazone and carbohydrazone complexes suggest significant potential. rsc.orgepa.gov The stability and tunable electronic properties of these complexes, influenced by the metal ion and the ligand structure, are key to their catalytic prowess. rsc.org
Development of Materials with Specific Properties
The ability of this compound to form well-defined metal complexes is crucial for developing new materials with tailored magnetic, optical, or electronic properties. The bromine atom on the thiophene ring offers a site for further functionalization through cross-coupling reactions, allowing for the creation of extended polymeric or supramolecular structures. The resulting materials can have applications in areas such as molecular magnets, sensors, or as components in electronic devices. The thermal stability and structural diversity of these metal complexes make them fascinating candidates for the design of novel functional materials. nih.gov The compound itself is a solid with a melting point between 149-151°C. chemicalbook.com
Organic Electronics and Photovoltaics
Thiophene-based molecules are cornerstones in the field of organic electronics due to their excellent charge transport properties and environmental stability. This compound, and more commonly its precursor 5-Bromothiophene-2-carbaldehyde, are valuable synthons for creating larger, π-conjugated systems used in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). mdpi.comnih.gov
In the design of materials for solar cells, thiophene units often serve as the π-spacer in donor-π-acceptor (D-π-A) architectures. mdpi.com The 5-bromothiophene moiety can be readily incorporated into these structures. For example, 5-bromothiophene-carbaldehyde has been used to synthesize molecules like 2,5,8-Tris[5-(2,2-dicyanovinyl)-2-thienyl]-benzo[1,2-b:3,4-b′:6,5-b″]-trithiophene (DCVT-BTT), a p-type semiconductor for organic solar cells. nih.gov The bromine atom can be substituted via coupling reactions (like Suzuki or Stille) to extend the conjugation length of the molecule, which is critical for efficient light absorption and charge transport. Halogenation, including bromination, has been shown to improve molecular packing and charge transport in acceptor molecules, leading to higher power conversion efficiencies in organic solar cells. rsc.org Thiophene-based dyes are also used as sensitizers in DSSCs, where they absorb sunlight and inject electrons into a semiconductor like TiO2. researchgate.net The carbohydrazide part of the molecule could potentially be modified to act as an anchoring group to the semiconductor surface.
Table 2: Role of Thiophene Derivatives in Solar Cells
| Application Area | Role of Thiophene Unit | Key Molecular Feature | Reference |
| Organic Photovoltaics (OPV) | Electron Donor / Hole-Transporting Material | Extended π-conjugation | nih.gov |
| Organic Photovoltaics (OPV) | Component of Small-Molecule Acceptors | Enhanced molecular packing via halogenation | rsc.org |
| Dye-Sensitized Solar Cells (DSSC) | Sensitizer / Co-sensitizer | Light absorption and electron injection | researchgate.net |
| Dye-Sensitized Solar Cells (DSSC) | π-Spacer in D-π-A dyes | Facilitates intramolecular charge transfer | mdpi.com |
Fluorescent Markers for Biological Applications
Oligothiophenes, which are polymers made of repeating thiophene units, are well-known for their fluorescent properties. ottokemi.com These compounds exhibit chemical and optical stability, high absorbance, and good quantum yields, making them suitable for use as fluorescent markers in biological imaging. ottokemi.com The fluorescence emission of oligothiophenes can be tuned by altering the number of thiophene rings and by adding different functional groups. ottokemi.com
While direct application of this compound as a fluorescent marker is not extensively reported, its structure contains the essential thiophene fluorophore. The carbohydrazide group is particularly useful as it provides a reactive handle to covalently attach the molecule to biomolecules such as proteins, oligonucleotides, or nanoparticles. ottokemi.com For instance, similar thiophene derivatives have been functionalized with groups like isothiocyanates or azides to facilitate labeling of biological targets for hybridization studies and cell imaging. ottokemi.com The precursor, 5-Bromothiophene-2-carbaldehyde, has been utilized in the preparation of radiolabeled compounds for biological studies, highlighting the utility of this chemical scaffold in creating molecular probes. chemicalbook.com
Future Research Directions and Translational Prospects
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Current synthetic strategies for 5-bromothiophene-2-carbohydrazide typically involve multi-step processes. The common route begins with the esterification of 5-bromothiophene-2-carboxylic acid, followed by hydrazinolysis to yield the final product. mdpi.comnih.gov While effective, these methods present opportunities for improvement in terms of efficiency and environmental impact.
Future research should prioritize the development of more streamlined and sustainable synthetic pathways. This could involve:
Green Chemistry Approaches: The exploration of greener solvents (e.g., water or bio-based solvents) and catalysts is essential. Microwave-assisted synthesis, for instance, has been shown to be a powerful tool for accelerating reactions in the synthesis of thiophene (B33073) derivatives and could be applied here to reduce reaction times and energy consumption. nih.gov
Catalytic Methods: Investigating novel catalytic systems for the direct carboxylation and hydrazinolysis of 5-bromothiophene could bypass the need for intermediate ester formation.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have already been employed to synthesize derivatives from 5-bromothiophene-2-carboxylic acid, demonstrating the reactivity of the bromine atom for creating carbon-carbon bonds. nih.gov Future work could expand on this by developing coupling methods that are tolerant of the hydrazide group, allowing for late-stage functionalization and the rapid generation of compound libraries.
| Synthetic Step | Conventional Method | Potential Future Enhancement |
| Starting Material | 5-Bromothiophene-2-carboxylic acid | Commercially available |
| Intermediate Step | Esterification (e.g., with amyl alcohol, DCC, DMAP) | Direct conversion via one-pot reaction |
| Final Step | Hydrazinolysis of the ester | Microwave-assisted synthesis, improved catalysts |
| Derivative Synthesis | Suzuki cross-coupling on the acid/ester | Late-stage functionalization on the hydrazide |
Exploration of Additional Biological Targets and Therapeutic Applications
Derivatives of this compound have demonstrated a broad spectrum of biological activities. Research has highlighted their potential as antimicrobial, anticancer, and spasmolytic agents.
Antimicrobial Activity: Schiff bases derived from this compound have shown moderate to good activity against various bacterial and fungal strains. researchgate.net Furthermore, 1,2,4-triazole (B32235) derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria. wjpsronline.com
Anticancer Activity: Several studies have reported the antiproliferative effects of its derivatives. Adamantane-based hydrazones have shown activity against MCF-7 and HeLa cell lines. acs.org Triazole derivatives have also displayed potent antiproliferative activity against HepG-2 and MCF-7 cancer cell lines. wjpsronline.com Molecular docking studies suggest that this anticancer effect may be linked to the inhibition of cyclin-dependent kinase 2 (CDK2). researchgate.net
Spasmolytic Activity: Novel thiophene-based derivatives synthesized via Suzuki cross-coupling have exhibited potentially good spasmolytic effects, with one compound in particular showing excellent activity. nih.gov
Future research should aim to broaden the scope of therapeutic applications. Given the diverse activities already observed, it is plausible that derivatives could be effective against other diseases. Promising avenues for exploration include:
Antiviral and Antiprotozoal Agents: The structural similarity to other biologically active heterocycles suggests potential efficacy against viral and protozoal targets. nih.gov
Neurodegenerative Diseases: The core thiophene structure is present in various centrally active agents. Investigating the neuroprotective or modulatory effects of its derivatives could uncover new treatments for neurological disorders.
Inflammatory Disorders: As inflammation is a key component of many diseases, screening derivatives for anti-inflammatory properties is a logical next step. mdpi.com
A systematic approach involving high-throughput screening of derivative libraries against a wide range of biological targets will be crucial in uncovering new therapeutic potentials.
| Derivative Class | Reported Biological Activity | Potential Future Applications |
| N'-Benzylidene derivatives | Antimicrobial, Antifungal researchgate.net | Antiviral, Antiparasitic |
| 1,2,4-Triazole derivatives | Antibacterial, Anticancer (HepG-2, MCF-7) wjpsronline.comresearchgate.net | Other cancer types, Drug-resistant bacteria |
| Adamantane-based hydrazones | Antiproliferative (MCF-7, HeLa) acs.org | Apoptosis induction studies |
| Suzuki-coupled derivatives | Spasmolytic nih.gov | Cardiovascular diseases, Smooth muscle disorders |
Design and Synthesis of Advanced Materials for Diverse Applications
While the majority of research on this compound has been in the biomedical field, its chemical structure is highly conducive to applications in materials science. Thiophene-based polymers are renowned for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties.
The hydrazide and bromo-substituents on the thiophene ring are reactive handles that can be used for polymerization or for grafting the molecule onto surfaces. Future research could explore:
Conductive Polymers: Polymerization of this compound or its derivatives could lead to novel conductive polymers with unique properties imparted by the hydrazide side chains, such as enhanced solubility or self-assembly capabilities.
Supramolecular Assemblies: The hydrazide moiety is capable of forming strong hydrogen bonds, which can be exploited to create well-ordered supramolecular structures and crystal engineering. acs.org These materials could have applications in sensing, catalysis, or as functional gels.
Metal-Organic Frameworks (MOFs): The hydrazide group can act as a ligand to coordinate with metal ions, opening the possibility of designing novel MOFs with tailored porosity and functionality for applications in gas storage, separation, or catalysis.
In-depth Mechanistic Investigations of Biological and Chemical Processes
Understanding the precise mechanisms by which derivatives of this compound exert their biological effects is crucial for rational drug design and optimization. Current knowledge is largely based on molecular docking and computational studies. For instance, the antibacterial activity of some triazole derivatives is thought to stem from the inhibition of DNA gyrase, while the anticancer effect is linked to CDK2 inhibition. researchgate.net
Future investigations must move beyond computational predictions to experimental validation. This includes:
Biochemical Assays: Performing enzymatic assays to confirm the inhibition of proposed targets like DNA gyrase and CDK2 and to determine inhibition constants (Kᵢ) and IC₅₀ values.
Structural Biology: Co-crystallizing active compounds with their target proteins to elucidate the specific molecular interactions at the atomic level. This provides invaluable information for structure-activity relationship (SAR) studies.
Computational Analysis: Advanced computational methods, such as Density Functional Theory (DFT) and potential energy surface scans, can provide deep insights into the molecular conformation and the importance of specific intramolecular interactions, such as chalcogen bonds, which can influence biological activity. acs.orgnih.gov
Clinical Translation Potential and Challenges
The journey from a promising preclinical compound to a clinically approved therapeutic is long and fraught with challenges. While derivatives of this compound have shown significant potential in vitro, their translational prospects are still in the nascent stages.
The primary challenges that need to be addressed in future research include:
In Vivo Efficacy: Demonstrating that the promising in vitro activity translates to efficacy in animal models of disease is a critical next step.
Pharmacokinetics and Bioavailability: Studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to understand how the compounds behave in a biological system and to optimize their delivery and dosage.
Toxicity and Safety: Comprehensive toxicological profiling is required to ensure the compounds are safe for potential human use. Studies have shown that some synthesized derivatives have no adverse effects on normal cell lines, which is a promising start. researchgate.netsemanticscholar.org
Development of Resistance: For antimicrobial and anticancer agents, the potential for pathogens or cancer cells to develop resistance is a major concern that must be investigated.
Overcoming these hurdles will require a multidisciplinary approach, combining medicinal chemistry, pharmacology, and clinical sciences. The structural versatility of this compound provides a solid foundation for developing optimized analogues with improved efficacy and drug-like properties, paving the way for potential future clinical evaluation.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-Bromothiophene-2-carbohydrazide, and how can purity be optimized?
Methodological Answer : this compound is typically synthesized via hydrazide formation from its carboxylic acid precursor, 5-Bromo-2-thiophenecarboxylic acid (CAS 7311-63-9), through reaction with hydrazine hydrate under reflux conditions . Key steps include:
- Carboxylic Acid Activation : Use coupling agents like thionyl chloride (SOCl₂) to convert the acid to an acyl chloride intermediate.
- Hydrazide Formation : React the acyl chloride with anhydrous hydrazine in a polar solvent (e.g., ethanol).
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) is recommended. Purity can be confirmed via HPLC (≥95% by area normalization) and melting point analysis (expected range: 155–160°C based on related derivatives) .
Advanced Analytical Techniques
Q. Q2. How can the isotopic signature of bromine in this compound aid in structural elucidation?
Methodological Answer : The natural isotopic ratio of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) generates diagnostic ion pairs in mass spectrometry (MS). For example:
- Precursor Ions : A pair separated by 1.998 Da (e.g., m/z 399.0009 and 400.9989) with a ~1:1 intensity ratio confirms bromine presence .
- Fragmentation Patterns : Br-tagged product ions (e.g., m/z 188.9000/190.8989) and characteristic fragments (e.g., m/z 196.0966 for N-substituted cantharidin derivatives) validate conjugate structures in studies involving biological amines .
- Chromatographic Validation : Matching retention times and peak shapes for isotopic pairs in EIC (Extracted Ion Chromatogram) ensure structural integrity .
Mechanistic & Reactivity Studies
Q. Q3. What experimental strategies are used to investigate the reactivity of this compound with biological amines?
Methodological Answer :
- In Vitro Incubation : Incubate the compound with target amines (e.g., aniline derivatives) in PBS (pH 7.4) at 37°C for 24–48 hours .
- Conjugate Detection : Use LC-MS/MS to identify amide/imide conjugates. For example, imide conjugates with cantharidin show diagnostic fragments like m/z 209.0925 (cleavage of the carbohydrazide amide bond) .
- Competitive Binding Assays : Compare reactivity with structurally similar hydrazides (e.g., 5-Bromothiophene-3-carboxamide) to assess positional effects of substituents on reaction kinetics .
Handling Data Contradictions
Q. Q4. How should researchers address discrepancies in detecting amide vs. imide conjugates in reaction studies?
Methodological Answer : Conflicting results (e.g., detection of imide but not amide conjugates in cantharidin studies ) may arise from:
- Reaction Conditions : pH, temperature, or solvent polarity favoring one pathway. For example, imide formation is favored in aqueous PBS over amides.
- Analytical Sensitivity : Optimize MS parameters (e.g., collision energy, ionization mode) or use isotopic labeling to enhance detection limits.
- Reprodubility Checks : Replicate experiments under controlled conditions and validate with synthetic standards.
Comparative Studies
Q. Q5. How does the carbohydrazide functional group influence reactivity compared to other thiophene derivatives?
Methodological Answer :
- Nucleophilicity : The hydrazide group (–CONHNH₂) is more nucleophilic than carboxamides (–CONH₂), enhancing reactivity with electrophiles (e.g., carbonyls in anhydrides) .
- Steric Effects : Substituent position (e.g., 2-carbohydrazide vs. 3-carboxamide) alters steric accessibility. Computational modeling (DFT) can predict reactive sites.
- Biological Activity : Hydrazides often exhibit stronger metal-chelating properties, relevant in enzyme inhibition studies. Compare IC₅₀ values in target assays (e.g., protease inhibition) .
Advanced Spectral Interpretation
Q. Q6. What are the key challenges in interpreting NMR and IR spectra of this compound?
Methodological Answer :
- NMR :
- IR :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
